Journal Name:Journal of Agricultural and Food Chemistry
Journal ISSN:0021-8561
IF:5.895
Journal Website:http://pubs.acs.org/journal/jafcau
Year of Origin:1953
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1448
Publishing Cycle:Biweekly
OA or Not:Not
Combining the target trial and estimand frameworks to define the causal estimand: an application using real-world data to contextualize a single-arm trial
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-03-15 , DOI: 10.1080/19466315.2023.2190931
AbstractSingle-arm trials (SATs) may be used to support regulatory submissions in settings where there is a high unmet medical need and highly promising early efficacy data undermine the equipoise needed for randomization. In this context, patient-level real-world data (RWD) may be used to create an external control arm (ECA) to contextualize the SAT results. However, naive comparisons of the SAT with its ECA will yield biased estimates of causal effects if groups are imbalanced with regards to (un)measured prognostic factors. Several methods are available to adjust for measured confounding, but the interpretation of such analyses is challenging unless the causal question of interest is clearly defined, and the estimator is aligned with the estimand. Additional complications arise when patients in the ECA meet the inclusion/exclusion criteria for the SAT at multiple timepoints. In this paper, we use a case-study of a pivotal SAT to illustrate how a combination of the target trial and the ICH E9(R1) estimand frameworks can be used to define the target estimand and avoid common methodological pitfalls. We also propose an approach to address the challenge of how to define an appropriate time zero for external controls who meet the SAT inclusion/exclusion criteria at several timepoints.
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Estimands and their Estimators for Clinical Trials Impacted by the COVID-19 Pandemic: A Report from the NISS Ingram Olkin Forum Series on Unplanned Clinical Trial Disruptions
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-09-14 , DOI: 10.1080/19466315.2022.2094459
AbstractThe COVID-19 pandemic continues to affect the conduct of clinical trials globally. Complications may arise from pandemic-related operational challenges such as site closures, travel limitations and interruptions to the supply chain for the investigational product, or from health-related challenges such as COVID-19 infections. Some of these complications lead to unforeseen intercurrent events in the sense that they affect either the interpretation or the existence of the measurements associated with the clinical question of interest. In this article, we demonstrate how the ICH E9(R1) Addendum on estimands and sensitivity analyses provides a rigorous basis to discuss potential pandemic-related trial disruptions and to embed these disruptions in the context of study objectives and design elements. We introduce several hypothetical estimand strategies and review various causal inference and missing data methods, as well as a statistical method that combines unbiased and possibly biased estimators for estimation. To illustrate, we describe the features of a stylized trial, and how it may have been impacted by the pandemic. This stylized trial will then be revisited by discussing the changes to the estimand and the estimator to account for pandemic disruptions. Finally, we outline considerations for designing future trials in the context of unforeseen disruptions.
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Assessing the commonly used assumptions in estimating the principal causal effect in clinical trials
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-01-11 , DOI: 10.1080/19466315.2023.2166097
AbstractIn clinical trials, it is often of interest to understand the principal causal effect (PCE), the average treatment effect for a principal stratum (a subset of patients defined by the potential outcomes of one or more post-baseline variables). Commonly used assumptions include monotonicity, principal ignorability, and cross-world assumptions of principal ignorability and principal strata independence. In this article, we evaluate these assumptions through a 2 × 2 cross-over study in which the potential outcomes under both treatments can be observed, provided there are no carry-over and study period effects. From this example, it seemed the monotonicity assumption and the within-treatment principal ignorability assumptions did not hold well. On the other hand, the assumptions of cross-world principal ignorability and cross-world principal stratum independence conditional on baseline covariates seemed reasonable. With the latter assumptions, we estimated the PCEs, defined by whether the blood glucose standard deviation increased in each treatment period, without relying on the cross-over feature, producing estimates close to the results when exploiting the cross-over feature. To the best of our knowledge, this article is the first attempt to evaluate the plausibility of commonly used assumptions for estimating PCEs using a cross-over trial.
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A Bayesian Adaptive Umbrella Trial Design with Robust Information Borrowing for Screening Multiple Combination Therapies
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-06-26 , DOI: 10.1080/19466315.2023.2215735
AbstractIn immuno-oncology, developing combination therapies to overcome resistance to single agent or induce synergistic effects has become a new focus. To accelerate the screening process to identify promising combinations based on objective response rates, we propose a Bayesian adaptive Umbrella Trial design to simultaneously evaluate combinations of an investigational compound with different backbones, where information borrowing across combinations is allowed to increase trial efficiency. A robust borrowing approach is developed to strike a balance between borrowing and not borrowing by accounting for different configurations of homogeneity of treatment effects using Bayesian model averaging. Unlike existing methods that use the response rates to measure the degree of homogeneity by assuming all arms share a common control rate, an advantage of our approach is that it uses relative treatment effects to determine the degree of homogeneity by adjusting for different control effects across combinations. In the proposed design, Bayesian adaptive interim analyses are implemented to drop futile combinations and graduate early efficacious combinations. Simulation studies demonstrate that the proposed design with robust information borrowing outperforms some existing approaches. It improves power when treatment effects are homogeneous and maintains reasonable arm-wise Type I error rates when heterogeneity is present across combinations. Supplementary materials for this article are available online.
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The Role of Statistical Thinking in Biopharmaceutical Research
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-06-09 , DOI: 10.1080/19466315.2023.2224259
The development of new drugs has evolved dramatically over the past decade. Advances in technology enable scientists to generate 'big data' faster than ever before. The availability of complex, high-volume data in turn creates demand for innovative quantitative solutions and tools in a rapidly evolving landscape. As a result, the role of the statistical scientist in collaborative research has never been more important.Reflecting on these changes, Cox (2012) wrote, “…[A]lthough the tactics of statistical analysis have been utterly changed… the strategy of research design and analysis has been much less affected…” In this paper, we argue that the practice of statistics is built on the foundation of good statistical thinking and consists of a complex combination of problem-solving skills, the essence of what is meant by the “strategy of research.”. Although others have highlighted the role of statistical thinking in research design and analysis, in the age of data science, machine learning and artificial intelligence, it cannot be emphasized enough. We outline four general steps that contribute to good statistical thinking and illustrate them with five use cases (‘vignettes’) as well as a detailed case study discussion from a maintenance therapy clinical trial for depression.
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Lead and Impact: Turning Innovation into Practice: Selected Articles from RISW2020
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-11-08 , DOI: 10.1080/19466315.2022.2134637
Published in Statistics in Biopharmaceutical Research (Vol. 14, No. 4, 2022)
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Consistency Based Multiplicity Adjustment Approach – Multiple Doses in Phase III Studies
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-09-23 , DOI: 10.1080/19466315.2022.2127872
AbstractIf two or more doses are employed in a Phase III clinical trial to compare to placebo, it is believed that the multiple doses can strengthen the understanding of a drug’s effect and increase the confidence in drug’s effect if consistent evidence is observed. In this article, a new approach is proposed to adjust for multiplicity introduced by multiple doses in phase III studies. Instead of dividing the significance level in the tests of individual doses, the new approach requires certain consistency to be demonstrated between the multiple active doses. The rejection regions of the new approach focus on the area of demonstrating consistent evidence, which is different from the rejection region of the Bonferroni correction. Detailed comparisons for the rejection regions between the Bonferroni and the new approach are provided. The comparisons explain how multiple doses can be used to strengthen the evidence without splitting the significance level. The rejection regions in the consistency-based method can help statisticians understand the role of multiplicity adjustment in study design and drug evaluation comprehensively.
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Coping with Information Loss and the Use of Auxiliary Sources of Data: A Report from the NISS Ingram Olkin Forum Series on Unplanned Clinical Trial Disruptions
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-05-09 , DOI: 10.1080/19466315.2023.2211023
AbstractWhile the SARS-CoV-2 (COVID-19) pandemic has led to an impressive and unprecedented initiation of clinical research, it has also led to considerable disruption of clinical trials in other disease areas, with around 80% of non-COVID-19 trials stopped or interrupted during the pandemic. In many cases the disrupted trials will not have the planned statistical power necessary to yield interpretable results. This paper describes methods to compensate for the information loss arising from trial disruptions by incorporating additional information available from auxiliary data sources. The methods described include the use of auxiliary data on baseline and early outcome data available from the trial itself and frequentist and Bayesian approaches for the incorporation of information from external data sources. The methods are illustrated by application to the analysis of artificial data based on the Primary care pediatrics Learning Activity Nutrition (PLAN) study, a clinical trial assessing a diet and exercise intervention for overweight children, that was affected by the COVID-19 pandemic. We show how all of the methods proposed lead to an increase in precision relative to use of complete case data only.
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Comment on “Estimands and Their Estimators for Clinical Trials Impacted by the COVID-19 Pandemic: A Report from the NISS Ingram Olkin Forum Series on Unplanned Clinical Trial Disruptions”
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-02-07 , DOI: 10.1080/19466315.2022.2151507
Published in Statistics in Biopharmaceutical Research (Vol. 15, No. 1, 2023)
Detail
Methods for Informative Censoring in Time-to-Event Data Analysis
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-02-21 , DOI: 10.1080/19466315.2023.2182355
AbstractIn analysis of time-to-event data, subjects prematurely discontinuing from the assigned treatment prior to experiencing an event of interest are often handled by noninformative censoring under censor-at-random assumption. Such methods can be challenged with respect to the robustness of the ignorable or noninformative censoring and sensitivity analyses using informative censoring are often required. In this article, we propose a class of reference-based methods (including Jump to Reference and Copy Reference) and tipping point analysis for time-to-event data with possibly informative censoring. Particularly, the Copy Reference method is a novel method to fit the gap in literature for time-to-event analysis. We further describe and facilitate the implementation of these methods by multiple imputation.An illustrative example is provided to demonstrate the reference-based methods and tipping point analysis.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学1区 AGRICULTURE, MULTIDISCIPLINARY 农业综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.80 235 Science Citation Index Science Citation Index Expanded Not
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